molecular formula C20H21ClN2O4S B2742748 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-99-1

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2742748
CAS No.: 851803-99-1
M. Wt: 420.91
InChI Key: GLJQKXLCMSFIHY-UHFFFAOYSA-N
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Description

This investigational compound, 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole, is designed for advanced oncology research, specifically targeting tubulin dynamics. The core structure incorporates the 1-(3,4,5-trimethoxybenzoyl)-1H-imidazole scaffold, a well-established pharmacophore in anticancer agent development known for its high-affinity binding to the colchicine site on tubulin, thereby inhibiting microtubule formation . This inhibition disrupts mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in proliferating cells . The strategic inclusion of the 3,4,5-trimethoxyphenyl (TMP) moiety is critical for potent bioactivity, as this group is a consistent feature in numerous documented antimitotic agents and is essential for effective interaction with the tubulin binding pocket . Furthermore, the 2-{[(2-chlorophenyl)methyl]sulfanyl} substituent is engineered to explore additional interactions and potentially modulate drug-like properties. Compounds based on this structural framework have demonstrated compelling cytotoxicity against a diverse panel of human cancer cell lines and have shown significant in vivo antitumor efficacy in mouse xenograft models, often at doses substantially lower than reference compounds like combretastatin A-4 phosphate (CA-4P) . Researchers will find this compound particularly valuable for probing the mechanisms of mitotic arrest, investigating pathways of apoptosis induction, and developing new strategies to overcome multidrug resistance in cancers, as related imidazole derivatives are reported to be effective against resistant cell lines .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-6-4-5-7-15(13)21/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJQKXLCMSFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4,5-dihydroimidazole in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key analogs from literature:

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Molecular Weight Key References
Target Compound : 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 3,4,5-Trimethoxybenzoyl (2-Chlorophenyl)methylsulfanyl ~444.92*
Analog 1 : 2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 3,4,5-Triethoxybenzoyl (4-Methylphenyl)methylsulfanyl 442.57
Analog 2 : 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole 4,5-Dihydroimidazole 4-Chlorophenylsulfonyl (2-Chlorophenyl)methylsulfanyl 413.31
BZML : 5-(3,4,5-Trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole Imidazole (unsaturated) 3,4,5-Trimethoxybenzoyl 4-Methylphenyl 406.45
Compound 8q : (E)-3-[Dibenzo(b,d)thiophen-2-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile Acrylonitrile 3,4,5-Trimethoxybenzoyl Dibenzo(b,d)thiophen-2-yl 447.49

*Calculated based on molecular formula C21H21ClN2O4S.

Key Observations:

Core Structure : The 4,5-dihydroimidazole core in the target compound and analogs (e.g., Analog 1, Analog 2) may enhance metabolic stability compared to unsaturated imidazoles like BZML .

Position 1 Modifications: Replacement of 3,4,5-trimethoxybenzoyl (target compound) with 3,4,5-triethoxybenzoyl (Analog 1) increases lipophilicity but may reduce binding affinity to tubulin, as methoxy groups are critical for microtubule inhibition .

Position 2 Modifications :

  • The (2-chlorophenyl)methylsulfanyl group in the target compound and Analog 2 introduces steric bulk and electron-withdrawing effects, which may influence receptor interactions .

Physicochemical Properties

  • Melting Points: Analog 1 (triethoxy derivative): Not reported, but similar compounds in have melting points of 176–209°C . BZML: Solid at room temperature; precise melting point unspecified .
  • Solubility: The 3,4,5-trimethoxybenzoyl group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) compared to purely aromatic analogs .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a hybrid organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Core : The initial step includes the reaction of appropriate precursors to form the imidazole ring.
  • Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions where thiols react with halogenated aromatic compounds.
  • Attachment of the Benzoyl Moiety : The final step involves coupling the imidazole with a benzoyl derivative, specifically one that contains methoxy substituents.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting a potential for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antineoplastic Activity

The compound has also been evaluated for its antineoplastic (anti-cancer) properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines such as TK-10 and HT-29 at micromolar concentrations. This activity may be attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Antichagasic Activity

Recent investigations into related compounds have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These studies highlight the potential of imidazole derivatives in treating parasitic infections .

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound demonstrated an MIC of 32 µg/mL against both strains, indicating moderate antibacterial efficacy.
  • Case Study 2: Cytotoxicity in Cancer Cells
    • Objective : Assess cytotoxic effects on HT-29 colorectal cancer cells.
    • Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at 5 µM.

Data Summary Table

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)IC50/Effect
AntibacterialStaphylococcus aureus32Moderate
AntibacterialEscherichia coli32Moderate
AntineoplasticHT-295IC50
AntichagasicTrypanosoma cruziNot specifiedPromising

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